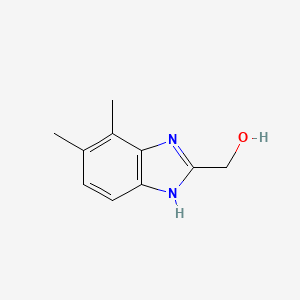

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4,5-dimethyl-1H-benzimidazol-2-yl)methanol” is a derivative of benzimidazole . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The reaction conditions for the synthesis of benzimidazole derivatives are often mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications

Organic Synthesis

Benzimidazole derivatives are crucial in the synthesis of more complex organic compounds. They serve as key intermediates in the construction of molecules with potential applications in medicinal chemistry and material science . The regiocontrolled synthesis of substituted imidazoles, like our compound of interest, allows for the creation of functional molecules used in everyday applications.

Medicinal Chemistry

In the realm of drug discovery, benzimidazole derivatives exhibit a wide range of biological activities. They are foundational in developing new therapeutic agents with antibacterial, antifungal, antiviral, and antitumor properties . The structural motif of benzimidazole is present in several pharmacologically active molecules, making it a valuable scaffold in medicinal chemistry.

Antitumor Activity

Specific benzimidazole derivatives have been synthesized and evaluated for their antitumor potential. These compounds have shown efficacy against various cancer cell lines, indicating the promise of benzimidazole derivatives like (4,5-dimethyl-1H-benzimidazol-2-yl)methanol in oncological research .

Development of N-Type Semiconductors

Benzimidazole derivatives can be used as n-type dopants for semiconductors like C60 fullerene. This application is particularly relevant in the field of organic electronics, where such compounds improve the electronic properties of materials used in devices like organic thin-film transistors (OTFTs) .

Lead Compounds for Drug Development

The benzimidazole core is often used as a lead compound in drug development due to its bioactive properties. It can be modified to enhance its efficacy and specificity for various biological targets, paving the way for the creation of new drugs.

Safety and Hazards

Future Directions

Benzimidazoles have become an important synthon in the development of new drugs . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance .

properties

IUPAC Name |

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6-3-4-8-10(7(6)2)12-9(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIFJQQSMWQYTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649180 |

Source

|

| Record name | (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol | |

CAS RN |

915921-59-4 |

Source

|

| Record name | (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.